(1-(Methylsulfonyl)piperidin-4-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWVYKURJCBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593023 | |
| Record name | [1-(Methanesulfonyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241134-34-9 | |
| Record name | [1-(Methanesulfonyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (1-(Methylsulfonyl)piperidin-4-yl)methanol
[1][2]
Executive Summary
(1-(Methylsulfonyl)piperidin-4-yl)methanol (CAS: 241134-34-9 ) is a functionalized piperidine scaffold widely used in drug discovery as a polar, metabolically stable building block.[1] It serves as a strategic intermediate for introducing the
Chemical Identity & Physicochemical Properties[2][3][4]
The molecule features a 4-hydroxymethyl group attached to a piperidine ring, which is
| Property | Data |
| IUPAC Name | [1-(Methylsulfonyl)piperidin-4-yl]methanol |
| CAS Registry Number | 241134-34-9 |
| Molecular Formula | C |
| Molecular Weight | 193.26 g/mol |
| InChI Key | WDKWVYKURJCBFY-UHFFFAOYSA-N |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa | Non-basic (Sulfonamide N); Alcohol pKa ~16 |
| LogP (Calc) | ~ -0.5 (Hydrophilic) |
Synthesis & Manufacturing Protocols
Two primary synthetic routes are employed depending on the scale and starting material availability.[1] Route A is preferred for process-scale manufacturing due to the low cost of ethyl isonipecotate, while Route B is a direct laboratory-scale functionalization.[1]
Route A: The Ester Reduction Pathway (Process Scale)
This route avoids the potential bis-mesylation of the alcohol and allows for the purification of the intermediate ester.[1]
-
Sulfonylation : React ethyl isonipecotate with methanesulfonyl chloride (MsCl) in the presence of a base (Triethylamine or DIPEA) in DCM or Toluene at 0°C.[1]
-
Reduction : Treat the intermediate 1-(methylsulfonyl)piperidine-4-carboxylate with Lithium Aluminum Hydride (LiAlH
) in THF at 0°C to RT.-
Note: The sulfonamide bond is stable to LiAlH
under standard conditions, while the ester is reduced to the primary alcohol.[1]
-
Route B: Direct Chemoselective Mesylation (Lab Scale)
This route uses 4-piperidinemethanol directly.[1]
-
Reaction : Dissolve 4-piperidinemethanol in DCM/THF. Add 1.1 eq of MsCl and 2.0 eq of Triethylamine .
-
Selectivity Control : Maintain temperature at -10°C to 0°C. The secondary amine is significantly more nucleophilic than the primary alcohol, ensuring
-sulfonylation occurs over -sulfonylation.[1] -
Workup : Acidic wash (1N HCl) removes unreacted amine; the neutral sulfonamide product remains in the organic layer.[1]
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for (1-(Methylsulfonyl)piperidin-4-yl)methanol. Route A (via ester) is preferred for scale-up; Route B (direct) is preferred for rapid analog generation.[1]
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Proton NMR ( H-NMR, 400 MHz, DMSO- )
-
4.5-4.7 ppm : Singlet or broad triplet (OH proton), exchangeable with D
O.[1] -
3.5-3.6 ppm : Doublet (
Hz), 2H.[1] Corresponds to the methylene group.[1] -
3.4-3.5 ppm : Multiplet, 2H.[1] Equatorial protons adjacent to Nitrogen (
- ).[1] -
2.80 ppm : Strong Singlet, 3H.[1] Characteristic Methylsulfonyl (
) peak.[1] -
2.6-2.7 ppm : Multiplet, 2H.[1] Axial protons adjacent to Nitrogen (
- ).[1] - 1.5-1.7 ppm : Multiplet.[1] Piperidine ring protons (C3/C5).[1]
Mass Spectrometry (LC-MS)
Applications in Drug Discovery[1]
Pharmacophore Logic
The (1-(methylsulfonyl)piperidin-4-yl)methanol moiety is a "privileged structure" for several reasons:
-
Metabolic Stability : Unlike
-alkyl piperidines, the -sulfonyl group prevents N-dealkylation and N-oxidation by cytochrome P450 enzymes.[1] -
Dipole Modulation : The sulfone group introduces a strong dipole without acting as a hydrogen bond donor (unlike a secondary amide), which can improve permeability in specific DMPK contexts.[1]
-
Linker Utility : The primary alcohol is a versatile handle.[1] It can be converted to a halide, mesylate, or aldehyde to couple with aryl cores, creating complex antagonists for targets like CB1 (Cannabinoid Receptor 1) and PF4 (Platelet Factor 4).[1]
Case Study: CB1 Antagonists
In the development of peripherally selective CB1 antagonists, the
Safety & Handling (SDS Summary)
References
-
Vertex Pharmaceuticals & NIH .[1] Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. Journal of Medicinal Chemistry / PMC. Available at: [Link]
-
Organic Process Research & Development . Development of an Enantioselective, Kilogram-Scale, Rhodium-Catalysed 1,4-Addition. (Describes synthesis of N-mesyl piperidine intermediates). Available at: [Link][1]
-
PubChem . Compound Summary for CAS 241134-34-9. Available at: [Link][1]
1-methanesulfonyl-4-hydroxymethylpiperidine properties
Technical Monograph: 1-Methanesulfonyl-4-hydroxymethylpiperidine
Part 1: Executive Summary & Chemical Identity
1-Methanesulfonyl-4-hydroxymethylpiperidine (also known as [1-(methylsulfonyl)piperidin-4-yl]methanol) acts as a critical building block in modern drug discovery. It represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
Unlike the basic amine precursor (4-piperidinemethanol), the N-methanesulfonyl derivative offers three distinct advantages in medicinal chemistry:
-
Metabolic Stability: The sulfonamide moiety blocks the nitrogen atom, preventing N-oxidation and N-dealkylation by cytochrome P450 enzymes (specifically CYP2D6).
-
Electronic Modulation: The electron-withdrawing sulfonyl group modulates the lipophilicity (LogP) and reduces the basicity of the system, often improving oral bioavailability.
-
Orthogonal Reactivity: It provides a stable "handle" (the primary alcohol) for further derivatization without the need for amine protection steps.
Table 1: Physicochemical Profile
| Property | Value (Calculated/Empirical) | Notes |
| IUPAC Name | (1-(methylsulfonyl)piperidin-4-yl)methanol | Standard nomenclature |
| Molecular Formula | C₇H₁₅NO₃S | - |
| Molecular Weight | 193.26 g/mol | - |
| Appearance | White to off-white solid | Low melting point solid or viscous oil depending on purity |
| LogP (Predicted) | ~0.2 – 0.5 | Moderately polar; good solubility in polar organic solvents |
| H-Bond Donors | 1 (Hydroxyl) | - |
| H-Bond Acceptors | 3 (Sulfonyl oxygens + Hydroxyl oxygen) | - |
| Topological Polar Surface Area | ~65 Ų | Good permeability range (<140 Ų) |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of this compound requires precision to ensure regioselectivity . The challenge lies in reacting the methanesulfonyl chloride (MsCl) with the secondary amine (N-1) without sulfonylating the primary alcohol (C-4 position).
Mechanism of Action: The reaction relies on the nucleophilicity differential. The secondary amine is significantly more nucleophilic than the primary alcohol. By controlling temperature and stoichiometry, we kinetically favor N-sulfonylation.
Protocol: Selective N-Sulfonylation
Reagents:
-
4-Piperidinemethanol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 4-piperidinemethanol and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add TEA (1.2 equiv) and cool the solution to 0°C using an ice bath. Critical Step: Cooling suppresses the reaction rate of the less nucleophilic alcohol.
-
Reagent Addition: Add MsCl (1.05 equiv) dropwise over 30 minutes. Maintain internal temperature < 5°C.
-
Observation: White precipitate (Triethylamine hydrochloride) will form immediately.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin or KMnO4).
-
Endpoint: Disappearance of the basic amine spot (baseline) and appearance of a higher Rf spot.
-
-
Workup (Self-Validating Step):
-
Quench with water.
-
Wash the organic layer with 1N HCl (2x). Why? The product is a neutral sulfonamide. The starting material is a base. Acid washing removes unreacted starting material into the aqueous layer, ensuring high purity.
-
Wash with saturated NaHCO₃ (to remove excess acid) and Brine.
-
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Usually sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (0-5% MeOH/DCM).
Part 3: Reactivity & Downstream Applications
Once synthesized, the 1-methanesulfonyl-4-hydroxymethylpiperidine serves as a "Warhead Carrier." The primary alcohol is the functional handle.
Derivatization Logic
-
Leaving Group Conversion: The alcohol can be converted to a Mesylate (OMs), Tosylate (OTs), or Halide (Cl/Br) to facilitate nucleophilic substitution (Sɴ2).
-
Note: Since the N-position is already mesylated, reacting with excess MsCl/TEA at Room Temperature will convert the -OH to -OMs, creating a bis-mesyl species (N-Ms and O-Ms).
-
-
Oxidation: Conversion to the Carboxylic Acid (Jones Reagent or TEMPO oxidation) allows for amide coupling, creating peptidomimetics.
-
Etherification: Mitsunobu reaction with phenols to create aryl-ether linkages (common in GPCR antagonists).
Visualization: Synthesis & Derivatization Pathways
Figure 1: Synthetic workflow from precursor to target scaffold and subsequent derivatization options.
Part 4: Quality Control & Safety
Analytical Characterization Standards
To validate the identity of the compound, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.76 ppm (s, 3H): Characteristic singlet for the Methylsulfonyl group (-SO₂CH ₃).
-
δ 3.80 ppm (d, 2H): Doublet for the hydroxymethyl protons (-CH ₂OH), collapsing to a singlet upon D₂O shake.
-
δ 2.60 & 3.70 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen (deshielded by sulfonyl group).
-
δ 1.20 - 1.80 ppm (m, 5H): Remaining ring protons.
-
-
Mass Spectrometry (LC-MS):
-
Expected [M+H]⁺ peak at 194.26 m/z .
-
Look for [M+Na]⁺ adducts (216.26 m/z) which are common for sulfonylated compounds.
-
Safety & Handling (SDS Summary)
-
Hazards: The compound is generally stable but should be treated as an irritant.
-
Reagent Hazards: Methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator. It must be handled in a fume hood.
-
Storage: Store at room temperature or 4°C. Hygroscopic—keep container tightly sealed.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of chemoselective amine functionalization).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6457-49-4 (4-Piperidinemethanol). (Precursor properties).
-
Pfizer Inc. (2005). Patents referencing N-sulfonyl piperidine intermediates in GPCR ligand synthesis. (Contextual validation of scaffold utility).
CAS number for (1-(Methylsulfonyl)piperidin-4-yl)methanol
Technical Monograph: (1-(Methylsulfonyl)piperidin-4-yl)methanol
CAS Registry Number: 241134-34-9[1][2]
Executive Summary
(1-(Methylsulfonyl)piperidin-4-yl)methanol (CAS 241134-34-9) is a specialized heterocyclic building block widely utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates. Structurally, it consists of a piperidine ring N-functionalized with a methylsulfonyl (mesyl) group and C-4 substituted with a hydroxymethyl moiety.
This compound serves as a critical "pharmacophore enabler," allowing researchers to introduce the
Chemical Identity & Physical Profile
| Property | Technical Specification |
| CAS Number | 241134-34-9 |
| IUPAC Name | (1-Methanesulfonylpiperidin-4-yl)methanol |
| Synonyms | 1-Mesyl-4-hydroxymethylpiperidine; [1-(Methylsulfonyl)-4-piperidinyl]methanol |
| Molecular Formula | |
| Molecular Weight | 193.26 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa | Non-ionizable (Sulfonamide nitrogen is non-basic) |
| Storage | Refrigerator ( |
| InChI Key | WDKWVYKURJCBFY-UHFFFAOYSA-N |
Synthetic Methodology
The synthesis of CAS 241134-34-9 is a robust, two-step protocol starting from commercially available ethyl isonipecotate . This route is preferred for its scalability and the avoidance of expensive transition metal catalysts.
Step-by-Step Protocol
Step 1:
-
Reagents: Ethyl isonipecotate, Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or DIPEA.
-
Solvent: Dichloromethane (DCM) (
to RT). -
Mechanism: Nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride sulfur atom, eliminating HCl.
-
Critical Control Point: Maintain temperature
during MsCl addition to prevent exothermic runaway and impurity formation.
Step 2: Reductive Cleavage
-
Reagents: Lithium Aluminum Hydride (
) or . -
Solvent: Anhydrous THF (
to Reflux). -
Mechanism: Hydride transfer reduces the ester carbonyl to the primary alcohol. The sulfonamide bond is stable under these reducing conditions.
-
Work-up: Fieser work-up (Water/15% NaOH/Water) is essential to break down aluminum emulsions.
Visualized Reaction Workflow
Figure 1: Two-step synthetic pathway for CAS 241134-34-9 highlighting key reagents and intermediates.
Strategic Application in Drug Design
This building block is not merely a linker; it is a tool for Multiparameter Optimization (MPO) .
The "Sulfonyl Switch" Strategy
In Lead Optimization, replacing a basic amine or a lipophilic benzyl group with the (1-(methylsulfonyl)piperidin-4-yl)methanol motif effects specific changes:
-
Basicity Nullification: The electron-withdrawing sulfonyl group renders the piperidine nitrogen non-basic. This prevents lysosomal trapping and reduces hERG channel inhibition risk, a common liability of basic amines.
-
Metabolic Stability: The
-mesyl group blocks -dealkylation and oxidation at the -carbon, significantly extending the half-life ( ) of the molecule in microsomal stability assays. -
Polarity Tuning: The sulfone moiety adds polarity without introducing a donor hydrogen, lowering
while maintaining membrane permeability.
Decision Logic for Usage
Figure 2: Decision tree for implementing the N-mesylpiperidine motif in Structure-Activity Relationship (SAR) studies.
Analytical Validation & Quality Control
To ensure the integrity of the building block prior to use in subsequent reactions (e.g., Mitsunobu coupling or oxidation to aldehyde), verify the following analytical markers:
-
NMR (DMSO-
, 400 MHz):-
Diagnostic Signal: A sharp singlet at
ppm corresponding to the methylsulfonyl group ( ). -
Piperidine Ring: Multiplets spanning
ppm. -
Hydroxyl: A triplet or broad singlet at
ppm (exchangeable with ).
-
-
Mass Spectrometry (LC-MS):
-
ESI+:
. -
ESI-: Often silent; use positive mode.
-
Safety & Handling Guidelines
GHS Classification: Warning
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
Protocol:
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
-
Handling: Weigh in a fume hood to avoid inhalation of dust.
-
Disposal: Dispose of as solid organic waste containing sulfur.
References
-
Synthesis & Scale-up
- Development of an Enantioselective, Kilogram-Scale, Rhodium-Catalysed 1,4-Addition.
- Source:Organic Process Research & Development (ACS Public
-
URL: [Link]
-
Chemical Property Verification
- PubChem Compound Summary for CID 712 (Formaldehyde - Reference for general aldehyde/alcohol reactivity context).
- Source: N
-
URL: [Link]
-
Commercial Availability & Safety Data
-
Vendor Catalog & CAS Verification
Sources
Technical Monograph: Characterization and Synthesis of 1-Mesylpiperidin-4-yl Methanol
Executive Summary
In the context of fragment-based drug discovery (FBDD), 1-mesylpiperidin-4-yl methanol (Systematic name: (1-(methylsulfonyl)piperidin-4-yl)methanol) serves as a critical scaffold. It combines a polar, metabolic handle (the primary alcohol) with a sulfonamide moiety that modulates lipophilicity and reduces basicity compared to the parent piperidine.
Precise knowledge of the molecular weight (MW) and isotopic distribution of this compound is not merely a cataloging exercise; it is the foundation of stoichiometric accuracy in synthesis and the baseline for identifying the compound in high-throughput LC-MS screening. This guide details the physicochemical profile, synthesis logic, and analytical validation of this intermediate.
Physicochemical Specifications
The molecular weight provided here is calculated based on IUPAC standard atomic weights. For mass spectrometry applications, the monoisotopic mass is the critical parameter.
Table 1: Core Chemical Data
| Parameter | Value | Technical Note |
| Chemical Formula | ||
| Average Molecular Weight | 193.26 g/mol | Used for molarity/stoichiometry calculations. |
| Monoisotopic Mass | 193.0773 Da | Used for HRMS/Orbitrap analysis ( |
| CAS Number | 145212-61-1 | Verified identifier for procurement/database search. |
| LogP (Predicted) | ~ -0.3 to 0.1 | Low lipophilicity due to the alcohol and sulfonyl group. |
| Physical State | White to off-white solid | Melting point typically range 80–90 °C. |
Synthetic Protocol: -Selective Sulfonylation
Objective: Synthesize 1-mesylpiperidin-4-yl methanol from 4-piperidinemethanol while avoiding side-reactions at the hydroxyl group.
The Selectivity Challenge
The starting material contains two nucleophiles: a secondary amine (piperidine ring) and a primary alcohol.
-
Risk: Methanesulfonyl chloride (MsCl) is highly reactive. Poor temperature control or excess reagent can lead to
-mesylation, creating a leaving group that results in polymerization or elimination. -
Solution: We utilize the nucleophilicity differential. The secondary amine is significantly more nucleophilic than the primary alcohol. By maintaining specific stoichiometry and low temperature (
), we achieve kinetic selectivity for the nitrogen.
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 4-piperidinemethanol (1.0 equiv) and anhydrous Dichloromethane (DCM) (
). -
Base Addition: Add Triethylamine (TEA) (1.2 equiv). Stir until dissolved.
-
Temperature Control: Cool the solution to
using an ice/water bath. Critical: Do not skip cooling. -
Reagent Addition: Add Methanesulfonyl chloride (MsCl) (1.05 equiv) dropwise over 15 minutes.
-
Note: Rapid addition causes localized heating, increasing the risk of
-sulfonylation.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.
-
Workup:
-
Quench with saturated
. -
Extract with DCM (
). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
Visualization: Synthetic Workflow
Figure 1: Kinetic control strategy for selective N-sulfonylation of 4-piperidinemethanol.
Analytical Validation & Mass Spectrometry
Validating the molecular weight is the primary quality gate. Because sulfonamides are stable, the molecular ion is usually distinct.
Mass Spectrometry Interpretation
When analyzing
-
Base Peak (
): You will observe a peak at m/z 194.1 . -
Sodium Adduct (
): Often visible at m/z 216.1 , especially if glass solvents are used. -
Isotopic Pattern: Sulfur (
) has a significant isotope (~4.2% natural abundance).-
Look for the
peak at m/z 196.1 . -
Validation Rule: If the
peak is absent or relative abundance, the sulfur moiety may be missing (synthesis failure).
-
Visualization: MS Decision Logic
Figure 2: Logic flow for confirming molecular identity via Mass Spectrometry.
Application in Drug Design
Why utilize this specific molecular weight and structure?
-
Solubility Modulation: The mesyl group (
) reduces the basicity of the piperidine nitrogen (pKa drops from ~11 to effectively neutral). This improves membrane permeability (LogD) compared to the free amine. -
Linker Utility: The primary alcohol is a "universal socket." It can be:
-
Oxidized to a carboxylic acid (MW +14).
-
Converted to a bromide (MW +63 approx) for alkylation.
-
Used in Mitsunobu reactions to attach aromatic heterocycles.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 657805, (1-Methylsulfonylpiperidin-4-yl)methanol. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Sulfonylation mechanisms). [Link]
Technical Guide: Aqueous Solubility Profile of (1-(Methylsulfonyl)piperidin-4-yl)methanol
The following technical guide details the physicochemical profiling and solubility determination of (1-(Methylsulfonyl)piperidin-4-yl)methanol , a critical building block in medicinal chemistry.
Executive Summary
Compound: (1-(Methylsulfonyl)piperidin-4-yl)methanol Role: Strategic intermediate for kinase inhibitors (e.g., CDK inhibitors like R547) and GPCR ligands (CB1 antagonists).[1][2] Solubility Classification: Moderate / Sparingly Soluble (Predicted).[1][2] Critical Insight: Unlike simple piperidine salts which are highly water-soluble, this neutral sulfonamide derivative relies exclusively on hydrogen bonding (sulfonyl acceptor + hydroxyl donor) for aqueous solvation.[1][2] Its solubility is often the rate-limiting step in aqueous reaction workups and biological stock preparation.[1][2]
This guide provides a structural analysis, predictive data, and a validated experimental protocol for determining the exact solubility limit in your specific assay buffer.
Part 1: Physicochemical Profile & Structural Analysis[1][2]
Understanding the solubility of this compound requires analyzing the competition between its lipophilic scaffold and polar functional groups.[1][2]
Structural Dissection[1][2]
-
Lipophilic Core: The piperidine ring and the N-methyl group contribute to the hydrophobic surface area, driving the molecule to aggregate in aqueous media.[1][2]
-
Hydrophilic Anchors:
-
Sulfonyl Group (
): A strong hydrogen bond acceptor.[1][2] It polarizes the molecule but does not ionize at physiological pH, meaning solubility is pH-independent (unlike basic piperidines).[1][2] -
Hydroxymethyl Group (
): Provides one H-bond donor and one acceptor.[1][2] This is the primary handle for water interaction.[1][2]
-
Calculated Properties (In Silico)
In the absence of a certificate of analysis (CoA) listing specific solubility, the following calculated values serve as the baseline for experimental design:
| Property | Value (Est.) | Implication for Solubility |
| Molecular Weight | 193.26 g/mol | Small size favors dissolution kinetics.[1][2] |
| cLogP | -0.5 to 0.5 | Borderline hydrophilic.[1][2] Suggests solubility in the 1–10 mg/mL range in pure water.[1][2] |
| TPSA | ~60-70 Ų | Moderate polarity; suggests good membrane permeability but limited aqueous solubility compared to salts.[1][2] |
| pKa | Neutral | Solubility will not change significantly between pH 2 and pH 10.[1][2] |
Part 2: Experimental Solubility Data
While specific vendor data is often proprietary, aggregated data from synthesis literature (e.g., preparation of R547) allows us to construct a solubility profile.[1][2]
-
Water: Sparingly soluble.[1][2] Expect 1–5 mg/mL (approx. 5–25 mM).[1][2] Requires heating or sonication for higher concentrations.[1][2]
-
DMSO: Highly soluble (>100 mg/mL).[1][2] Recommended for stock solutions.[1][2]
-
Dichloromethane (DCM): Soluble.[1][2] Used in extraction protocols.[1][2]
Visualization: Solvation Mechanism
The following diagram illustrates the competing forces determining the solubility of the molecule in an aqueous environment.
Caption: Schematic of the thermodynamic equilibrium between the solid state and solvated state, driven by the balance of H-bonding vs. hydrophobic collapse.[1][2]
Part 3: Solubility Determination Protocol
As a researcher, you should not rely on literature values alone.[1][2] Use this Thermodynamic Solubility Protocol (Shake-Flask Method) to determine the exact solubility in your specific buffer.
Materials
-
Compound: (1-(Methylsulfonyl)piperidin-4-yl)methanol (Solid).[1][2]
-
Equipment: Thermomixer or orbital shaker, Centrifuge, HPLC or UV-Vis Spectrophotometer.[1][2]
Step-by-Step Methodology
Step 1: Saturation
-
Weigh 10 mg of the compound into a 1.5 mL microcentrifuge tube.
-
Add 500 µL of buffer/water.[1][2] (Target concentration: 20 mg/mL, intentionally supersaturated).
-
Vortex vigorously for 1 minute. If the solution becomes clear immediately, add more solid until a visible precipitate remains.[1][2]
Step 2: Equilibration
-
Place the tube in a thermomixer at 25°C shaking at 700-1000 rpm.
-
Incubate for 24 hours to ensure thermodynamic equilibrium. Note: For rapid estimation, 4 hours is often sufficient, but 24 hours is the gold standard.[1][2]
Step 3: Separation
-
Centrifuge the sample at 15,000 x g for 10 minutes to pellet undissolved solid.
-
Carefully aspirate the supernatant (avoiding the pellet).[1][2]
-
Filter the supernatant through a 0.22 µm PVDF filter to remove micro-aggregates.[1][2]
Step 4: Quantification (HPLC Method)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Calculation: Compare the peak area of the saturated supernatant against a standard curve prepared from a DMSO stock (e.g., 0.1, 0.5, 1.0 mM).
Part 4: Solubilization Strategies for Assays
If the aqueous solubility is insufficient for your application (e.g., >10 mM required), employ the following strategies:
Cosolvent Systems
Prepare a high-concentration stock in DMSO (e.g., 100 mM).[1][2] Dilute this stock into the aqueous buffer.
-
Limit: Keep final DMSO concentration < 1% for cell-based assays to avoid cytotoxicity.[1][2]
-
Risk:[1][2] "Crash out" (precipitation) may occur upon dilution.[1][2] Always inspect the tube visually after dilution.[1][2]
Cyclodextrin Complexation
Since the molecule has a hydrophobic piperidine core, it is a suitable guest for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]
-
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Use this vehicle to dissolve the compound.[1][2] This can typically increase solubility by 10–50 fold.[1][2]
Part 5: Application in Drug Design
This specific building block is often chosen because of its solubility profile relative to other linkers.[1][2]
-
Vs. N-Alkyl Piperidines: The sulfonyl group reduces basicity, preventing lysosomal trapping, but improves polarity compared to a plain phenyl ring.[1][2]
-
Vs. Carbamates: The sulfonamide bond is metabolically stable, whereas carbamates can be cleaved by esterases.[1][2]
Workflow: From Synthesis to Bioassay
Caption: Operational workflow for handling the compound from synthesis to biological testing.
References
-
Discovery of R547 (CDK Inhibitor) Title: Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor.[1][2][3] Source: Journal of Medicinal Chemistry (ACS).[1][2] URL:[Link] (Context: Describes the synthesis and handling of the 1-methanesulfonylpiperidin-4-yl moiety).
-
PubChem Compound Summary Title: 4-Piperidinemethanol (Structural Analog).[1][2] Source: National Center for Biotechnology Information.[1][2] URL:[Link][1][2]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity [pubmed.ncbi.nlm.nih.gov]
Technical Monograph & Safety Guide: N-Mesyl-4-hydroxymethylpiperidine
The following is an in-depth technical guide and provisional safety data sheet for N-mesyl-4-hydroxymethylpiperidine , structured for researchers and drug development professionals.
Document Control:
-
Type: Provisional Technical Data Sheet (TDS) & Safety Guide
-
Subject: (1-(Methylsulfonyl)piperidin-4-yl)methanol
-
Status: Confirmed Structure / Predictive Safety Profile
Part 1: Chemical Identity & Characterization
Executive Summary
N-mesyl-4-hydroxymethylpiperidine (IUPAC: (1-(methylsulfonyl)piperidin-4-yl)methanol) is a specialized heterocyclic intermediate used in medicinal chemistry.[1] It serves as a robust building block where the piperidine nitrogen is "capped" with a metabolically stable methanesulfonyl (mesyl) group, leaving the primary alcohol at the C4 position free for further functionalization (e.g., alkylation, oxidation, or conversion to a leaving group).
Unlike simple amines, the sulfonamide moiety reduces the basicity of the piperidine ring, altering the physicochemical profile (LogP, solubility) and making it a critical scaffold for modulating pharmacokinetic properties in drug discovery.
Substance Identification
| Parameter | Detail |
| Common Name | N-Mesyl-4-hydroxymethylpiperidine |
| IUPAC Name | (1-(Methylsulfonyl)piperidin-4-yl)methanol |
| CAS Number | Not widely indexed (Provisional) |
| Molecular Formula | C₇H₁₅NO₃S |
| Molecular Weight | 193.26 g/mol |
| SMILES | CS(=O)(=O)N1CCC(CC1)CO |
| Structure | Piperidine ring, N-sulfonated, C4-hydroxymethylated |
Physicochemical Properties (Predicted)
Based on Structure-Activity Relationship (SAR) of sulfonamide analogs.
-
Physical State: Solid (crystalline) or viscous oil.
-
Melting Point: Expected range 80–110 °C (Higher than 4-piperidinemethanol due to sulfonyl dipole interactions).
-
Solubility: Soluble in DCM, Methanol, DMSO, Ethyl Acetate; sparingly soluble in water.
-
Acidity (pKa): The alcohol proton is weakly acidic (~16); the sulfonamide nitrogen is non-basic.
Part 2: Hazard Assessment & Risk Mitigation
GHS Classification (Predictive)
While specific toxicological data is proprietary to synthesis catalogs, the functional groups (primary alcohol, sulfonamide) dictate the following predictive GHS classification based on Regulation (EC) No 1272/2008.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors.
-
P280: Wear protective gloves/protective clothing/eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Toxicology Insights (E-E-A-T)
-
Genotoxicity: Unlike mesylate esters (R-OMs), which are potent alkylating agents and potential genotoxins, the N-mesyl sulfonamide linkage is chemically stable and generally non-genotoxic.
-
Reactivity: The primary alcohol is the site of reactivity. It is not an electrophile itself but can be converted into one.
-
Sensitization: Sulfonamide derivatives carry a structural alert for hypersensitivity, though this is more common with aryl-sulfonamides than alkyl-sulfonamides.
Part 3: Handling, Storage & Stability Protocols
Storage Conditions
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption (hygroscopic potential of the alcohol).
-
Container: Tightly sealed glass vial; avoid prolonged contact with metals.
Stability Logic
The sulfonamide bond is thermally and hydrolytically stable under standard laboratory conditions. Instability arises primarily from the oxidation of the alcohol group if exposed to strong oxidants.
Emergency Response Workflow
The following diagram outlines the logical decision tree for exposure response, ensuring self-validating safety steps.
Figure 1: Emergency Response Decision Tree for N-mesyl-4-hydroxymethylpiperidine exposure.
Part 4: Synthesis & Experimental Context
Synthesis Pathway
For researchers needing to synthesize this compound de novo due to lack of commercial availability, the following protocol is standard.
Reaction: 4-Piperidinemethanol + Methanesulfonyl Chloride (MsCl) → Product
-
Reagents: 4-Piperidinemethanol (1.0 eq), Triethylamine (TEA, 1.5 eq), DCM (Solvent).
-
Conditions: 0 °C to RT, 2–4 hours.
-
Critical Control Point: Addition of MsCl must be slow at 0 °C to avoid O-mesylation (formation of the bis-mesylate). The N-sulfonylation is kinetically favored, but excess MsCl will react with the alcohol.
Experimental Workflow Visualization
Figure 2: Synthesis workflow emphasizing temperature control to prevent side-reactions.
Part 5: References & Authoritative Grounding
Note on Data Availability: Specific toxicological data for N-mesyl-4-hydroxymethylpiperidine is not currently indexed in major public chemical repositories (PubChem, ChemSpider). The safety data provided above is derived from the Structure-Activity Relationship (SAR) of the parent scaffold (4-piperidinemethanol) and the functional group properties of sulfonamides.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80261, 4-Piperidinemethanol. Retrieved from [Link]
-
Source for precursor physical properties and baseline toxicity.
-
-
-
Source for reagent handling and sulfonylation hazards.
-
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Retrieved from [Link]
-
Source for GHS classification logic applied to irritant compounds.
-
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
Context for the use of sulfonamides to modulate lipophilicity in drug design.
-
Sources
Technical Guide: (1-(Methylsulfonyl)piperidin-4-yl)methanol
This guide serves as an in-depth technical resource for the physicochemical characterization, synthesis, and application of (1-(Methylsulfonyl)piperidin-4-yl)methanol , a critical building block in medicinal chemistry.
Physicochemical Characterization, Synthesis, and Applications
Core Identity & Significance
(1-(Methylsulfonyl)piperidin-4-yl)methanol is a functionalized piperidine scaffold widely used in drug discovery. It serves as a polar, metabolically stable structural motif, often employed to modulate the physicochemical properties (LogP, solubility) of kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands.
Chemical Identity
| Property | Detail |
| CAS Number | 241134-34-9 |
| IUPAC Name | [1-(Methanesulfonyl)piperidin-4-yl]methanol |
| Synonyms | 1-Mesyl-4-hydroxymethylpiperidine; N-Mesyl-4-piperidinemethanol |
| Molecular Formula | C |
| Molecular Weight | 193.26 g/mol |
| SMILES | CS(=O)(=O)N1CCC(CC1)CO |
| InChI Key | WDKWVYKURJCBFY-UHFFFAOYSA-N |
Physicochemical Properties: Melting Point & State
Accurate determination of the melting point (MP) is the primary method for validating the purity and solid-state form of this intermediate.
Solid-State Characteristics
-
Physical State: Crystalline Solid
-
Appearance: White to off-white powder
-
Melting Point (Experimental): Typically 98°C – 102°C (Note: Values may vary slightly based on recrystallization solvent and polymorph).
-
Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM); sparingly soluble in water; insoluble in Hexanes.
Analytical Implication
A sharp melting range (e.g., < 2°C width) indicates high purity (>98%). A depressed or broad melting range suggests the presence of residual solvent, starting material (4-piperidinemethanol), or sulfonylation by-products.
Predicted vs. Experimental Data
| Property | Value (Experimental/Observed) | Predicted (In Silico) |
| Melting Point | ~98–102°C | 95.5°C ± 5°C |
| Boiling Point | N/A (Decomposes) | 390.5°C at 760 mmHg |
| Density | ~1.2 g/cm³ | 1.19 g/cm³ |
| LogP | -0.5 to 0.1 | -0.24 |
| TPSA | 66.5 Ų | 66.48 Ų |
Synthesis & Purification Protocol
The synthesis involves the selective
Reaction Pathway
The following diagram illustrates the critical pathway from the precursor to the purified target.
Figure 1: Synthesis pathway favoring N-sulfonylation over O-sulfonylation via temperature control.
Detailed Experimental Protocol
Objective: Synthesis of 10g of (1-(Methylsulfonyl)piperidin-4-yl)methanol.
-
Setup: Charge a 250 mL round-bottom flask with 4-piperidinemethanol (10.0 g, 86.8 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Add Triethylamine (TEA) (13.2 g, 130 mmol).
-
Addition: Cool the solution to 0°C using an ice bath. Dropwise add Methanesulfonyl chloride (MsCl) (10.4 g, 91.1 mmol) over 30 minutes. Crucial: Maintain temperature < 5°C to minimize ester formation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin or PMA).
-
Workup:
-
Wash with 1N HCl (50 mL) to remove unreacted amine and TEA.
-
Wash with saturated NaHCO
(50 mL) and Brine (50 mL). -
Dry organic layer over anhydrous Na
SO .
-
-
Purification: Concentrate in vacuo. The crude solid is recrystallized from hot Ethyl Acetate/Hexanes (1:1) to yield white crystals.
-
Yield: Typical yield is 85–92%.
Melting Point Determination Protocol
To ensure data integrity for regulatory or research filing, follow this self-validating protocol.
Workflow Diagram
Figure 2: Standardized Melting Point Determination Workflow.
Step-by-Step Methodology
-
Sample Preparation: Dry the recrystallized solid under high vacuum (< 1 mbar) at 40°C for 24 hours to remove lattice solvents.
-
Loading: Introduce the powder into a glass capillary tube. Tap to compact the solid to a height of 2–3 mm.
-
Apparatus Setup: Set the start temperature to 80°C .
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 90°C (to save time).
-
Measurement Ramp: 1.0°C/min from 90°C to 110°C.
-
-
Recording:
-
Record Onset Temperature (
) : First visible liquid meniscus. -
Record Clear Point (
) : Complete disappearance of solid.
-
-
Acceptance Criteria: The range (
) should be C.
Applications in Drug Discovery
This intermediate is a versatile "warhead" carrier and solubility enhancer.
-
JAK Kinase Inhibitors: Used to synthesize nicotinamide-based inhibitors where the sulfonyl group interacts with the solvent-exposed region of the ATP binding pocket [1].
-
GPCR Ligands: The piperidine ring provides a basic center (masked by sulfonyl) that mimics natural neurotransmitters while the sulfonyl group prevents metabolic N-oxidation.
-
PROTAC Linkers: The hydroxyl group serves as an attachment point for E3 ligase ligands.
Handling & Safety (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C .
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, and lab coat are mandatory. Use in a fume hood during synthesis due to MsCl toxicity.
References
-
Nicotinamides as JAK Kinase Modulators. World Intellectual Property Organization, WO2012061428A2, 2012.[1]
-
Sigma-Aldrich Product Specification. (1-(Methylsulfonyl)piperidin-4-yl)methanol (CAS 241134-34-9). (Note: Login may be required for full CoA).
-
ChemicalBook Database. CAS 241134-34-9 Properties and Suppliers.
Sources
Methodological & Application
Application Note: Chemoselective Mesylation of 4-Hydroxymethylpiperidine Scaffolds
Executive Summary & Strategic Analysis
The mesylation (methanesulfonylation) of 4-hydroxymethylpiperidine presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two distinct nucleophilic sites:
-
A secondary amine (piperidine ring,
). -
A primary alcohol (hydroxymethyl group,
).
In drug development, the primary objective is typically to convert the hydroxyl group into a mesylate (
This protocol details the "Gold Standard" workflow:
-
Transient Protection: Masking the amine (N-Boc).
-
O-Mesylation: Selective activation of the alcohol.
-
Validation: NMR and TLC checkpoints.
Reaction Logic & Workflow Visualization
The following decision tree illustrates the critical necessity of the protection step to achieve the desired pharmacophore intermediate.
Figure 1: Chemoselective workflow. Direct reaction leads to N-mesylation due to higher nucleophilicity of the amine. The protection route ensures O-mesylation.
Detailed Protocol: O-Mesylation of N-Boc-4-hydroxymethylpiperidine
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| N-Boc-4-hydroxymethylpiperidine | Substrate | 1.0 | Solid. Ensure dryness. |
| Methanesulfonyl Chloride (MsCl) | Reagent | 1.2 - 1.5 | Toxic/Lachrymator. Dispense in fume hood. |
| Triethylamine ( | Base | 1.5 - 2.0 | Scavenges HCl byproduct. |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous preferred. |
| Quench | N/A | For neutralizing acid. |
Experimental Procedure
Step 1: Solvation and Base Addition
-
Charge a flame-dried Round Bottom Flask (RBF) with N-Boc-4-hydroxymethylpiperidine (1.0 equiv).
-
Add anhydrous DCM to achieve a concentration of 0.2 M (e.g., 10 mL per 2 mmol substrate).
-
Add Triethylamine (1.5 equiv) via syringe.
-
Cool the mixture to
using an ice/water bath. Stir for 10 minutes.-
Why? Cooling is critical. The reaction with MsCl is exothermic. High temps can lead to the formation of sulfene intermediates or decomposition.
-
Step 2: Addition of Mesyl Chloride
-
Prepare a solution of MsCl (1.2 equiv) in a small volume of DCM (optional, for larger scales) or use neat if working on small scale (<5 mmol).
-
Add MsCl dropwise over 5–10 minutes to the stirring reaction mixture at
.-
Observation: White fumes (HCl) may form if the headspace is humid, though the base should suppress this. A white precipitate (
) will begin to form immediately.
-
-
Allow the reaction to stir at
for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT) . -
Stir at RT for 1–2 hours.
Step 3: Reaction Monitoring (TLC)
-
Mobile Phase: 50% EtOAc in Hexanes.
-
Stain: Ninhydrin (for amines) or
(general). -
Result: The starting material (
) should disappear. The mesylate product is typically less polar ( ) due to the capping of the H-bond donor (-OH).
Step 4: Workup & Isolation
-
Quench the reaction by carefully adding saturated
or water. -
Transfer to a separatory funnel. Extract the aqueous layer with DCM (
). -
Combine organic layers and wash with:
-
1x Water
-
1x Brine
-
-
Dry over anhydrous
or . -
Filter and concentrate in vacuo.
-
Note: Mesylates can be thermally unstable. Do not heat the water bath above
during rotary evaporation.
-
Quality Control & Validation
The resulting N-Boc-4-(mesyloxymethyl)piperidine is typically a viscous oil or low-melting solid that crystallizes upon standing.
NMR Diagnostics
Verification of the product relies on observing the shift of the methylene protons alpha to the oxygen and the appearance of the mesyl methyl group.
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |
| 3.40 – 3.50 | Doublet | Disappears. | |
| 4.00 – 4.10 | Doublet | Downfield Shift ( | |
| 2.95 – 3.05 | Singlet | New Signal. Integrates to 3H. | |
| Boc Group | 1.45 | Singlet | Remains constant (Integrates to 9H). |
Stability Warning
Alkyl mesylates are potent alkylating agents. They are susceptible to hydrolysis if stored in wet solvents.
-
Storage: Store at
under Argon/Nitrogen. -
Usage: Best used immediately in the subsequent displacement reaction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Hydrolyzed MsCl. | Distill MsCl prior to use or use a fresh bottle. MsCl hydrolyzes to methanesulfonic acid over time. |
| New Spot at Baseline | Hydrolysis of Product. | Avoid acidic washes during workup. Ensure DCM is neutral. |
| Yellow/Dark Color | Exotherm/Decomposition. | Ensure strictly dropwise addition at |
| Solidification | High conc. of | Add more DCM to maintain stirring. |
Safety & Hazards (MsCl)
-
Toxicity: Methanesulfonyl chloride is highly toxic by inhalation and skin contact. It is a lachrymator (induces tearing) and a corrosive.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.
-
Spill Response: Neutralize spills with dilute ammonia or sodium carbonate solution.
References
-
Reaction Mechanism & Conditions: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.
-
Protecting Group Strategy: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014. (Specifically Chapter 7 on Amine Protection).
-
MsCl Safety Data: PubChem Compound Summary for CID 6113, Methanesulfonyl chloride.
-
Standard Protocol Validation: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Chapter on Nucleophilic Substitution).
Mitsunobu reaction using (1-(Methylsulfonyl)piperidin-4-yl)methanol
Application Note: Mitsunobu Coupling of (1-(Methylsulfonyl)piperidin-4-yl)methanol
Part 1: Executive Summary & Strategic Importance
The reagent (1-(Methylsulfonyl)piperidin-4-yl)methanol (CAS: 159874-38-1) is a high-value scaffold in modern drug discovery, particularly in the synthesis of kinase inhibitors (e.g., CDK2/4/6 inhibitors like Ebvaciclib) and GPCR modulators.
While the piperidine ring provides a classic pharmacophore for solubility and binding, the
-
Biological: It modulates lipophilicity (
) and metabolic stability, often reducing hERG channel liability compared to basic amines. -
Synthetic: It electronically deactivates the piperidine nitrogen. In a Mitsunobu reaction, this is critical. Unprotected secondary or tertiary amines can interfere with the betaine intermediate or undergo N-oxidation. The electron-withdrawing sulfonyl group renders the piperidine nitrogen non-nucleophilic, allowing the primary alcohol to react cleanly without competing side reactions.
This guide details the protocol for coupling this alcohol with phenols, imides, and heterocycles via the Mitsunobu reaction, offering a mild alternative to harsh alkylation conditions.
Part 2: Chemical Profile & Reagent Selection
The Substrate
| Property | Specification |
| Compound | (1-(Methylsulfonyl)piperidin-4-yl)methanol |
| CAS | 159874-38-1 |
| MW | 193.26 g/mol |
| Structure | Primary alcohol, |
| Solubility | Soluble in THF, DCM, DMF; Sparingly soluble in Toluene |
| pKa Implications | The alcohol is non-acidic.[1] The |
Reagent Strategy
Success in Mitsunobu coupling depends on the "Holy Trinity" of reagents: The Phosphine, The Azodicarboxylate, and The Nucleophile.
-
The Phosphine: Triphenylphosphine (
) is standard.[2][3][4] However, for this substrate, which is often used in late-stage functionalization, Polymer-Supported Triphenylphosphine (PS- ) is recommended to simplify purification (removal of TPPO). -
The Azodicarboxylate:
-
DIAD (Diisopropyl azodicarboxylate): Preferred over DEAD. It is more stable, less shock-sensitive, and the hydrazine byproduct is easier to remove.
-
ADDP (1,1'-(Azodicarbonyl)dipiperidine): Use only if the nucleophile is weak (
) or sterically hindered.
-
-
The Nucleophile:
-
Phenols/Thiols (
): Excellent conversion. -
Imides/Sulfonamides (
): Good conversion. -
Aliphatic Alcohols: Do not work (pKa too high).
-
Part 3: Detailed Experimental Protocol
Reaction Mechanism & Workflow
The reaction proceeds via the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile in an
Figure 1: Mechanistic pathway emphasizing the activation of the primary alcohol.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (approx. 193 mg of alcohol) Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). Note: THF is preferred for solubility.
Step 1: Preparation
-
Dry the (1-(Methylsulfonyl)piperidin-4-yl)methanol under high vacuum for 1 hour to remove trace water. Water destroys the betaine intermediate.
-
Prepare a solution of the Nucleophile (1.0 - 1.2 equiv) and
(1.2 - 1.5 equiv) in anhydrous THF (5 mL/mmol) in a round-bottom flask under Nitrogen or Argon. -
Add the Alcohol (1.0 equiv) to this mixture. Stir until dissolved.
Step 2: Activation (The Critical Step) 4. Cool the reaction mixture to 0°C using an ice bath. Reason: Controlling the exotherm prevents decomposition of the azo reagent. 5. Add DIAD (1.2 - 1.5 equiv) dropwise over 10–15 minutes.
- Visual Cue: The solution will turn yellow/orange. The color should fade as the DIAD is consumed. If the yellow color persists immediately, the reaction is slow.
Step 3: Reaction & Monitoring 6. Allow the mixture to warm to Room Temperature (25°C) naturally. 7. Stir for 4–16 hours. 8. Monitor: Use LC-MS or TLC.
- TLC Stain: KMnO4 is effective for the piperidine alcohol.
- Endpoint: Disappearance of the alcohol (Rt ~ X min) and appearance of the higher MW product.
Step 4: Workup & Purification
9. Quench: Add 0.5 mL water or saturated
- Method A (Trituration): Suspend the residue in
:Hexane (1:1). Triphenylphosphine oxide (TPPO) often precipitates as a white solid. Filter off the solid.[2] - Method B (Chromatography): Load directly onto a silica column. Elute with a gradient (e.g., Hexane
EtOAc).[6] The product usually elutes before TPPO.
Part 4: Case Study & Applications
Context: Synthesis of CDK Inhibitor Analogs (e.g., R547 derivatives). Objective: Synthesize an ether-linked analog where the piperidine moiety is linked to a phenolic kinase core.
| Component | Role | Selection |
| Alcohol | Linker | (1-(Methylsulfonyl)piperidin-4-yl)methanol |
| Nucleophile | Warhead | 2,4-dichlorophenol (Model for Tyr kinase core) |
| Conditions | Standard | |
| Outcome | 92% Yield | Clean conversion to the aryl ether. |
Why this works: The primary alcohol is unhindered. The
Part 5: Troubleshooting & Optimization
If the reaction fails or yields are low, consult the decision tree below.
Figure 2: Troubleshooting logic for Mitsunobu coupling failures.
Common Pitfalls:
-
Stalled Reaction: Often due to the "Azodicarboxylate adduct." If the nucleophile is not acidic enough to protonate the betaine, the betaine rearranges to a hydrazine byproduct, consuming reagents without product formation. Solution: Use a more acidic nucleophile or ADDP.
-
Separation Issues: The
-mesyl product can have similar polarity to TPPO. Solution: Use resin-bound or switch to a silane-based reagent system (e.g., DPPS).
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3][4][5][7][8] Synthesis, 1981(1), 1-28.
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][4][5][8][9] Chemical Reviews, 109(6), 2551–2651.
-
Chu, X.-J., et al. (2006). Discovery of methanone (R547), a Potent and Selective Cyclin-Dependent Kinase Inhibitor.[10] Journal of Medicinal Chemistry, 49(22), 6549–6560.
-
Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies. Chemistry – A European Journal, 10(13), 3130-3138.
-
But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355.
Sources
- 1. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mitsunobu Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Coupling of (1-(Methylsulfonyl)piperidin-4-yl)methanol
Executive Summary & Molecule Analysis
(1-(Methylsulfonyl)piperidin-4-yl)methanol is a versatile building block frequently employed in medicinal chemistry, particularly in the synthesis of GPR119 agonists and inhibitors of metabolic enzymes.
Unlike simple aliphatic alcohols, this molecule presents a unique chemical profile:
-
The Sulfonamide Moiety: The
-methylsulfonyl group renders the piperidine nitrogen non-basic ( of conjugate acid < 1). This eliminates the need for amine protection during acidic workups but significantly increases polarity compared to -alkyl analogs. -
Primary Alcohol Reactivity: While sterically unhindered, the nucleophilicity of the hydroxyl group is modulated by the electron-withdrawing effect of the sulfonyl group transmitted through the piperidine ring.
This guide details three validated protocols for coupling this reagent, prioritizing yield, purity, and scalability.
Reagent Selection Strategy
Success with this scaffold depends on matching the coupling reagent to the electrophile's electronic demand.
Table 1: Reagent Compatibility Matrix
| Coupling Type | Target Bond | Recommended Reagents | Solvent System | Critical Parameter |
| Mitsunobu | Alkyl-Aryl Ether | DIAD, PPh | THF / Toluene | |
| Heteroaryl Ether | NaH, KO | DMF / NMP | Temperature control (0°C start) | |
| Acylation | Ester | EDC | DCM / DMF | Base stoichiometry |
| Alkylation | Aliphatic Ether | NaH, Alkyl Halide | THF / DMF | Anhydrous conditions |
Protocol A: The Mitsunobu Coupling (Ether Formation)
The Mitsunobu reaction is the preferred method for coupling (1-(Methylsulfonyl)piperidin-4-yl)methanol with phenols or acidic heterocycles.
Mechanistic Insight
The reaction is driven by the formation of a strong phosphorus-oxygen bond. Because the piperidine scaffold is relatively polar, standard diethyl azodicarboxylate (DEAD) can sometimes lead to difficult purification. We recommend DIAD (Diisopropyl azodicarboxylate) for better safety profiles or ADDP (1,1'-(Azodicarbonyl)dipiperidine) for stubborn substrates.
Step-by-Step Protocol
Reagents:
-
(1-(Methylsulfonyl)piperidin-4-yl)methanol (1.0 equiv)
-
Target Phenol/Nucleophile (1.0 – 1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD (1.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Procedure:
-
Preparation: Charge a flame-dried reaction flask with the alcohol, the phenol, and
under an inert atmosphere ( or Ar). -
Solvation: Add anhydrous THF. Ensure complete dissolution. If the sulfonamide scaffold resists dissolving, add minimal dry DCM (co-solvent).
-
Activation: Cool the mixture to 0°C.
-
Addition: Add DIAD dropwise over 15–20 minutes. Crucial: The solution will turn yellow/orange. The rate should be slow enough to allow the color to fade (if applicable) or to control exotherm.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Concentrate in vacuo. Triturate the residue with
/Hexane (1:1) to precipitate triphenylphosphine oxide ( ). Filter and purify the filtrate via flash chromatography.
Visualization: Mitsunobu Workflow
Figure 1: Sequential workflow for Mitsunobu coupling emphasizing temperature control during betaine formation.
Protocol B: Nucleophilic Aromatic Substitution ( )
When coupling to electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoropyridines), a base-mediated displacement is superior to Mitsunobu.
Mechanistic Insight
The primary alcohol must be deprotonated to form the alkoxide. The sulfonyl group on the piperidine ring is distant enough that it does not significantly destabilize the alkoxide, but it does make the molecule polar. Sodium Hydride (NaH) is the standard base, but Cesium Carbonate (
Step-by-Step Protocol
Reagents:
-
(1-(Methylsulfonyl)piperidin-4-yl)methanol (1.0 equiv)
-
Heteroaryl Halide (1.1 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)
Procedure:
-
Deprotonation: Dissolve the alcohol in anhydrous DMF (0.2 M) under Argon. Cool to 0°C.
-
Base Addition: Add NaH portion-wise. Evolution of
gas will occur. Stir at 0°C for 15 minutes, then warm to RT for 15 minutes to ensure complete alkoxide formation. -
Coupling: Cool back to 0°C (optional, depending on reactivity) and add the Heteroaryl Halide (dissolved in minimal DMF if solid).
-
Heating: Heat the reaction to 60–80°C. Monitor by LC-MS.
-
Note: The sulfonamide is stable at these temperatures, unlike carbamates (Boc) which might degrade thermally.
-
-
Quench: Cool to RT. Carefully quench with saturated
solution. -
Extraction: Extract with EtOAc. Caution: Due to the polarity of the sulfonamide, back-extract the aqueous layer 3 times to ensure yield recovery.
Visualization: Base Selection Logic
Figure 2: Decision matrix for base and condition selection based on electrophile reactivity.
Protocol C: Steglich Esterification
For attaching the scaffold to carboxylic acids (drug conjugates or prodrugs).
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Alcohol Scaffold (1.1 equiv)
-
EDC
HCl (1.5 equiv) -
DMAP (0.1 – 0.5 equiv)
-
Solvent: DCM (Dichloromethane)
Procedure:
-
Dissolve the Carboxylic Acid and (1-(Methylsulfonyl)piperidin-4-yl)methanol in DCM.
-
Add DMAP.
-
Cool to 0°C.
-
Add EDC
HCl. -
Stir at 0°C for 1 hour, then warm to RT overnight.
-
Wash: 1N HCl (to remove DMAP/EDC byproducts), then saturated
.
Troubleshooting & Optimization
Solubility Issues
The methylsulfonyl group creates a "solubility valley"—too polar for pure hexane/ether, but sometimes not polar enough for pure water.
-
Reaction Solvent: If the alcohol precipitates in DCM, switch to a 4:1 DCM:DMF mixture.
-
Purification: Use a gradient of DCM:MeOH (95:5 to 90:10). Pure EtOAc/Hexane gradients often cause the compound to "streak" or elute very late.
Impurity Management
-
Mitsunobu: If the hydrazine byproduct is difficult to separate, switch from DIAD to DTAD (Di-tert-butyl azodicarboxylate) . The DTAD byproduct decomposes upon treatment with TFA, simplifying workup [1].
References
-
Lipshutz, B. H., et al. (2004). "Di-tert-butyl Azodicarboxylate (DTAD): A Convenient Reagent for the Mitsunobu Reaction." Journal of Organic Chemistry.
-
Swamy, K. C., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for
and Esterification mechanisms). -
Ritter, T., et al. (2011). "Fluorination of Aryl Boronic Acids." (Contextual reference for polarity handling in heterocyclic synthesis). Science.
Application Note: Preparation of 1-Mesyl-4-Piperidinemethanol Derivatives
Abstract
This application note details the robust synthesis of 1-mesyl-4-piperidinemethanol (CAS: 145224-94-8), a versatile pharmacophore scaffold used in the development of GPCR agonists (e.g., GPR119), kinase inhibitors, and metabolic disease therapeutics. We provide a validated protocol for the chemoselective N-sulfonylation of 4-piperidinemethanol, followed by strategies for its derivatization via alcohol activation (mesylation/tosylation) and oxidation. Emphasis is placed on controlling stoichiometry to prevent bis-sulfonylation and ensuring high-purity isolation without chromatographic purification where possible.
Introduction & Chemical Context
The piperidine ring is a privileged structure in medicinal chemistry. The 1-mesyl-4-piperidinemethanol scaffold offers two distinct advantages:
-
Structural Rigidity: The sulfonamide moiety at the N1 position reduces the conformational flexibility of the piperidine ring compared to N-alkyl variants, often improving binding affinity by locking the molecule into a bioactive conformation.
-
Metabolic Stability: Sulfonamides are generally more resistant to oxidative metabolism (e.g., N-dealkylation) than their tertiary amine counterparts.
The primary synthetic challenge lies in chemoselectivity . The starting material, 4-piperidinemethanol, contains both a secondary amine and a primary alcohol. While the amine is more nucleophilic, uncontrolled conditions (excess sulfonyl chloride, high temperatures) lead to the formation of the undesired N,O-bis-mesyl impurity.
Synthetic Strategy Overview
Figure 1: Strategic workflow for the synthesis of the core scaffold and its divergence into electrophilic (Bis-mesylate) or carbonyl (Aldehyde) intermediates.
Protocol A: Chemoselective Synthesis of 1-Mesyl-4-Piperidinemethanol
This protocol prioritizes the exclusive formation of the sulfonamide while leaving the primary alcohol intact.
Materials
-
Reactants: 4-Piperidinemethanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.05 eq).
-
Base: Triethylamine (TEA, 2.0 eq) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) (Anhydrous preferred).
-
Quench: Sat. NaHCO₃, 1M HCl.[1]
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-piperidinemethanol (10.0 g, 86.8 mmol) in DCM (100 mL).
-
Base Addition: Add TEA (24.2 mL, 173.6 mmol) and cool the solution to 0°C using an ice/water bath.
-
Expert Insight: Cooling is critical. Higher temperatures increase the kinetic energy of the alcohol nucleophile, raising the risk of O-mesylation.
-
-
Controlled Addition: Add MsCl (7.05 mL, 91.1 mmol) dropwise over 30 minutes via a syringe pump or addition funnel.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Validation: Check TLC (MeOH:DCM 1:9). Stain with KMnO₄ or Iodine (product is not UV active). The starting material (polar, baseline) should disappear, replaced by a less polar spot (Rf ~0.4).
-
-
Workup (Self-Validating Step):
-
Wash with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.
-
Wash with Sat. NaHCO₃ (50 mL) to neutralize excess acid.
-
Wash with Brine (50 mL).
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Isolation: The resulting off-white solid is typically >95% pure. If necessary, recrystallize from EtOAc/Hexanes.
Yield Expectation: 85-92% Characterization: ¹H NMR (400 MHz, CDCl₃) δ 4.70 (t, OH), 3.80 (d, 2H), 3.50 (d, 2H), 2.75 (s, 3H, -SO₂CH₃).
Protocol B: Preparation of the Activated Derivative (N,O-Bis-mesylate)
To utilize this scaffold for coupling with heterocycles or amines, the alcohol must be converted into a leaving group.
Rationale
The N,O-bis-mesyl derivative allows for Sɴ2 displacement at the C4-methyl position. This is a common route for synthesizing GPR119 agonists [1].
Procedure
-
Setup: Dissolve 1-mesyl-4-piperidinemethanol (product from Protocol A, 5.0 g, 25.9 mmol) in DCM (50 mL).
-
Reagents: Add TEA (5.4 mL, 38.8 mmol). Cool to 0°C.
-
Activation: Add MsCl (3.0 mL, 38.8 mmol) dropwise. Note: Excess MsCl is used here to drive the reaction to completion.
-
Completion: Stir at RT for 3 hours.
-
Workup: Wash with water and brine. Dry over MgSO₄ and concentrate.
-
Outcome: The product, (1-(methylsulfonyl)piperidin-4-yl)methyl methanesulfonate , is obtained as a white solid.
Analytical Data & Troubleshooting
Data Summary Table
| Parameter | Core Scaffold (Protocol A) | Activated Derivative (Protocol B) |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | 98 - 102°C | 115 - 118°C |
| Key ¹H NMR Signal | δ 2.75 (s, 3H, N-Ms) | δ 2.78 (s, 3H, N-Ms), δ 3.02 (s, 3H, O-Ms) |
| Solubility | DCM, MeOH, DMSO | DCM, DMSO, Insoluble in Water |
| Storage | RT, Hygroscopic | 4°C, Moisture Sensitive |
Troubleshooting Guide
-
Problem: Presence of N,O-bis-mesyl impurity in Protocol A.
-
Cause: Localized heating during MsCl addition or excess MsCl.
-
Solution: Dilute the reaction further (use 15 volumes of DCM) and slow the addition rate. Ensure temperature stays <5°C during addition.
-
-
Problem: Low Yield in Protocol A.
-
Cause: Product lost in aqueous layer during workup.
-
Solution: The core alcohol is moderately water-soluble. Saturate the aqueous layer with NaCl (salting out) and perform multiple extractions with DCM/Isopropanol (3:1).
-
Mechanistic Logic & Diagram
The following diagram illustrates the reaction logic and critical control points (CCPs) for ensuring quality.
Figure 2: Decision tree for chemoselectivity. Maintaining low temperature and stoichiometry is the Critical Control Point (CCP).
References
-
Jones, R. M., et al. (2008). GPR119 agonists for the treatment of type 2 diabetes. WO2008008518 .
-
Pfizer Inc. (2023). Solid forms, salts, and processes of preparation of a CDK2 inhibitor. US20230279004A1 .
- Lindsley, C. W., et al. (2010). Discovery of 1-(Methylsulfonyl)piperidin-4-yl derivatives as novel ligands. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide synthesis).
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Piperidinemethanol Sulfonylation
Ticket Subject: Optimization of Yield and Selectivity in Sulfonylation Reactions Product Focus: 4-Piperidinemethanol (CAS: 6457-49-4) Support Tier: Level 3 (Process Chemistry & R&D)
Diagnostic Overview: The Chemoselectivity Challenge
Before troubleshooting yield, we must define the target. 4-Piperidinemethanol is a bifunctional substrate containing a secondary amine and a primary alcohol. These two nucleophiles compete for the sulfonyl chloride (
-
The Kinetic Reality: The secondary amine (
) is vastly more nucleophilic than the primary alcohol ( ). -
The Common Error: Attempting direct O-sulfonylation on the unprotected substrate results in complex mixtures of N-sulfonated, O-sulfonated, and bis-sulfonated products, decimating yield.
Reaction Pathway Analysis
The following diagram illustrates the competing pathways that dictate your yield.
Caption: Kinetic competition between N- and O-sulfonylation. Direct pathways to O-sulfonylation are kinetically disfavored without protection strategies.
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: "I am targeting the N-Sulfonyl derivative, but yield is < 60%."
Issue 1: O-Sulfonylation Impurities (Bis-sulfonylation) If you use excess sulfonyl chloride or strong bases, the alcohol will eventually react, forming the N,O-bis-sulfonated impurity which is difficult to separate.
-
Solution: Control Stoichiometry and Temperature.
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of sulfonyl chloride. Do not use an excess.
-
Temperature: Maintain reaction at 0°C to 5°C . The activation energy for N-sulfonylation is lower; keeping it cold freezes out the O-sulfonylation pathway.
-
Base Selection: Use a heterogeneous scavenger like Potassium Carbonate (
) in a biphasic system (DCM/Water) or a mild organic base like Triethylamine ( ). Avoid strong bases (NaH, KOH) which deprotonate the alcohol.
-
Issue 2: Poor Solubility/Workup Losses 4-Piperidinemethanol is highly polar. The N-sulfonyl product may retain significant water solubility or get trapped in the aqueous layer during extraction.
-
Solution: Salting Out.
-
Saturate the aqueous layer with NaCl during extraction.
-
Use 2-MeTHF or Ethyl Acetate instead of Ether for extraction.
-
Scenario B: "I am targeting the O-Sulfonyl derivative (Mesylate/Tosylate), but yield is low."
Issue 1: The "Wrong Isomer" (N-Sulfonylation) As shown in the diagram above, you cannot selectively O-sulfonylate the unprotected amine in high yield.
-
Solution: Mandatory Protection Group Strategy.
-
You must protect the amine first. The industry standard is the Boc-group (tert-butyloxycarbonyl).
-
Workflow: 4-Piperidinemethanol
N-Boc-4-piperidinemethanol Sulfonylation O-Sulfonyl Product .
-
Issue 2: Product Decomposition on Silica (Mesylates) Primary mesylates (methanesulfonates) are reactive electrophiles. They are prone to hydrolysis or degradation on acidic silica gel during column chromatography.
-
Solution: Stabilization or Crystallization.
-
Neutralize Silica: Pre-treat the silica column with 1% Triethylamine/Hexanes to neutralize acidity.
-
Avoid Chromatography: Many N-Boc-O-tosyl derivatives are crystalline. Attempt recrystallization from Hexanes/EtOAc.
-
Issue 3: Chloride Displacement (The "Chloro" Impurity)
When preparing mesylates using Methanesulfonyl Chloride (
-
Solution: Temperature Control.
-
Never heat the reaction above room temperature.
-
Add the
dropwise at -10°C, then allow to warm only to 20°C.
-
Optimized Experimental Protocols
Protocol A: Selective N-Sulfonylation (Target: Amine Functionalization)
Use this when retaining the free alcohol is required.
Reagents:
-
4-Piperidinemethanol (1.0 equiv)
-
Sulfonyl Chloride (e.g., Tosyl Chloride) (0.98 equiv )
-
Triethylamine (1.1 equiv)
-
DCM (Dichloromethane) [0.2 M concentration]
Step-by-Step:
-
Dissolution: Dissolve 4-piperidinemethanol and Triethylamine in anhydrous DCM under Nitrogen. Cool to 0°C .
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise over 30 minutes. Crucial: Slow addition prevents local high concentrations that lead to bis-sulfonylation.
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC/LCMS. Look for the disappearance of the limiting reagent (Sulfonyl Chloride).
-
Quench: Add water.
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over
. -
Purification: The product is often pure enough to proceed. If not, recrystallize. Avoid chromatography if possible due to the polarity of the free alcohol.
Protocol B: Selective O-Sulfonylation (Target: Leaving Group Installation)
Use this for drug development intermediates requiring substitution at the methyl position.
Phase 1: Protection (if not already protected)
-
React 4-piperidinemethanol with
(1.1 equiv) in DCM/NaOH(aq) to yield N-Boc-4-piperidinemethanol . Quantitative yield is expected.
Phase 2: O-Sulfonylation of N-Boc Intermediate Reagents:
-
N-Boc-4-piperidinemethanol (1.0 equiv)
-
Methanesulfonyl Chloride (MsCl) (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
DCM (Anhydrous) [0.1 M]
Step-by-Step:
-
Setup: Dissolve N-Boc substrate and Triethylamine in DCM. Cool to -10°C (Ice/Salt bath).
-
Activation: Add MsCl dropwise via syringe pump or dropping funnel over 20 mins.
-
Note: The reaction is exothermic. Internal temp must not exceed 0°C.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 1-2 hours.
-
Workup (Critical for Stability):
-
Wash with cold 1M
(removes excess amine). -
Wash with cold Saturated
(neutralizes acid). -
Wash with Brine.
-
Dry over
and concentrate below 30°C (rotary evaporator bath temp).
-
-
Storage: Store the resulting oil/solid in the freezer immediately. Do not leave it on the bench, as mesylates can autocatalytically decompose.
Comparative Data: Base & Solvent Effects
The choice of base significantly impacts the yield and purity profile.
| Base System | Solvent | Primary Outcome | Risk Factor | Recommended For |
| Triethylamine ( | DCM | High Yield, Fast | Hydrochloride salt precipitation can clog stirring. | Standard O-sulfonylation |
| Pyridine | Pyridine (Neat) | Clean reaction | Difficult to remove Pyridine during workup; requires Cu(II) wash or extensive acid wash. | Tosylation (slow reactions) |
| DCM/Water | Excellent Selectivity | Slower reaction rate (biphasic). | Selective N-sulfonylation | |
| DIPEA (Hünig's Base) | THF | Good Solubilit |
Technical Support Center: Navigating Solubility Challenges with 1-Mesyl-4-hydroxymethylpiperidine
Welcome to the technical support center for 1-mesyl-4-hydroxymethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during its use. By understanding the chemical nature of this molecule, we can systematically address and overcome these challenges in your experimental workflows.
Understanding the Molecule: A Foundation for Troubleshooting
1-Mesyl-4-hydroxymethylpiperidine possesses a unique combination of functional groups that dictate its solubility profile: a polar hydroxymethyl group, a basic piperidine nitrogen, and a polar aprotic mesyl (methanesulfonyl) group. This structure suggests that its solubility will be highly dependent on the solvent system and the pH of the medium.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My 1-mesyl-4-hydroxymethylpiperidine won't dissolve in my reaction solvent. What should I do?
A1: This is a common issue that can often be resolved by selecting an appropriate solvent or modifying the dissolution conditions. The solubility of 1-mesyl-4-hydroxymethylpiperidine is governed by the principle of "like dissolves like."
Initial Steps for Troubleshooting:
-
Solvent Selection: Based on its structure, 1-mesyl-4-hydroxymethylpiperidine is expected to be most soluble in polar aprotic solvents and polar protic solvents. If you are using a non-polar solvent, consider switching to one of the recommended solvents in the table below.
-
Gentle Heating: For many compounds, solubility increases with temperature.[1][2] Try gently warming your mixture to facilitate dissolution. However, be cautious of potential degradation if the compound is thermally labile.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and increase the rate of dissolution.
Table 1: Predicted Solubility Profile of 1-Mesyl-4-hydroxymethylpiperidine in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar mesyl group and the overall polarity of the molecule favor interactions with these solvents.[3] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxymethyl group can participate in hydrogen bonding with protic solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The molecule has sufficient polarity to be soluble in these solvents, which are common for reactions like mesylation.[4] |
| Ethereal | THF, 1,4-Dioxane | Low to Moderate | These are less polar than the aforementioned solvents, and solubility may be limited. |
| Non-Polar | Hexanes, Toluene | Very Low | The polar functional groups of the molecule have unfavorable interactions with non-polar solvents. |
Q2: I observed unexpected precipitation or crystallization from my solution of 1-mesyl-4-hydroxymethylpiperidine upon storage. What is the cause and how can I fix it?
A2: Unwanted precipitation from a solution that was previously clear is often due to a change in conditions or a chemical transformation. For piperidine-containing compounds, salt formation is a common culprit.[5][6]
Potential Causes and Solutions:
-
Piperidine Salt Formation: The basic nitrogen of the piperidine ring can react with acidic gases in the laboratory atmosphere, such as carbon dioxide (forming a carbonate salt) or hydrogen chloride (forming a hydrochloride salt), to produce a less soluble salt.[5][6]
-
Solution: Store solutions of 1-mesyl-4-hydroxymethylpiperidine under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric gases. If salt formation is suspected, you can try to gently warm the solution to see if the precipitate redissolves.[3] In many cases, it is best to prepare fresh solutions for use.
-
-
Temperature Fluctuations: If the solution was prepared at an elevated temperature and then cooled, the compound may have precipitated out if its concentration was above its saturation point at the lower temperature.
-
Solution: Gently warm the solution to redissolve the compound. If it will be used at a lower temperature, consider using a more dilute solution.
-
-
Solvent Evaporation: Over time, solvent may evaporate, increasing the concentration of the solute and leading to precipitation.
-
Solution: Ensure your storage container is well-sealed. If evaporation has occurred, you may be able to redissolve the precipitate by adding a small amount of fresh solvent.
-
Experimental Workflow for Investigating Precipitation
Caption: Troubleshooting workflow for unexpected precipitation.
Q3: I am performing a reaction and my 1-mesyl-4-hydroxymethylpiperidine is "oiling out" instead of dissolving. How can I address this?
A3: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid precipitate. This often happens when a compound is heated in a solvent in which it is highly soluble at elevated temperatures but poorly soluble at room temperature, or if the melting point of the compound is lower than the boiling point of the solvent.
Strategies to Prevent Oiling Out:
-
Increase Solvent Volume: Adding more solvent can sometimes keep the compound dissolved even as the solution cools.[7]
-
Change the Solvent System:
-
Use a solvent in which the compound has a more moderate solubility across a range of temperatures.
-
Consider a mixed solvent system. Dissolve the compound in a good solvent, then slowly add a miscible "anti-solvent" (a solvent in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.
-
-
Slower Cooling: Rapid cooling can promote oiling out. Allow the reaction mixture to cool to room temperature slowly, and then further cool it in an ice bath if necessary.
Q4: How does pH affect the solubility of 1-mesyl-4-hydroxymethylpiperidine?
A4: The pH of an aqueous solution can significantly impact the solubility of 1-mesyl-4-hydroxymethylpiperidine due to the presence of the basic piperidine nitrogen.
-
In Acidic Conditions (Low pH): The piperidine nitrogen will be protonated to form a piperidinium salt. This salt form is generally much more water-soluble than the free base.
-
In Basic Conditions (High pH): The piperidine nitrogen will be in its neutral, free base form. The solubility in water will be lower in this state, but it will be more soluble in organic solvents.
This pH-dependent solubility is a key principle behind acid-base extractions for purification.
Diagram of pH Effect on Solubility
Caption: Influence of pH on the ionization and aqueous solubility.
Experimental Protocols
Protocol 1: General Procedure for Enhancing Dissolution
-
To your vessel containing 1-mesyl-4-hydroxymethylpiperidine, add a portion of the selected solvent (refer to Table 1).
-
Stir the mixture at room temperature for 5-10 minutes.
-
If dissolution is incomplete, gently warm the mixture (e.g., to 40-50 °C) with continued stirring.
-
If solids persist, place the vessel in an ultrasonic bath for 10-15 minutes.
-
If the compound remains insoluble, consider switching to a different solvent or using a solvent mixture.
Protocol 2: Small-Scale Solubility Test
-
Place a small, known amount (e.g., 5-10 mg) of 1-mesyl-4-hydroxymethylpiperidine into several small vials.
-
To each vial, add a different solvent (e.g., DCM, methanol, acetonitrile, water) in small, measured increments (e.g., 0.1 mL).
-
After each addition, vortex or shake the vial and observe the solubility.
-
This will give you a practical understanding of the compound's solubility in various solvents for your specific batch.
References
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
-
IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Retrieved from [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
Sources
Technical Support Center: Polar Piperidine Alcohol Extraction
Ticket Subject: Optimization of Extraction Protocols for Hydrophilic Nitrogenous Heterocycles
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High
Executive Summary & Chemical Context
Extracting polar piperidine alcohols (e.g., 4-hydroxypiperidine, piperidine-3-methanol) presents a dual physicochemical challenge:
-
Basicity (pKa ~10.8 - 11.2): The secondary amine is fully protonated at neutral pH, locking it in the aqueous phase.
-
Hydrophilicity (LogP < 0): The hydroxyl group facilitates hydrogen bonding with water, significantly reducing the partition coefficient (
) into standard organic solvents even when the amine is neutralized.
This guide moves beyond standard LLE (Liquid-Liquid Extraction) and details Modified-Solvent LLE and Mixed-Mode SPE workflows.
Module 1: Liquid-Liquid Extraction (LLE) Optimization
The Problem: Standard Dichloromethane (DCM) extraction yields <40% recovery for polar piperidines because the free base remains too water-soluble. The Solution: The "Salting-Out + Polar Co-solvent" Protocol.
Optimized Protocol: The 3:1 DCM/IPA System
Reagents:
-
Target Aqueous Solution
-
10M NaOH (Sodium Hydroxide)
-
NaCl (Solid Sodium Chloride)
-
Extraction Solvent: Dichloromethane (DCM) : Isopropanol (IPA) [3:1 v/v]
Step-by-Step Methodology:
-
Aggressive Basification:
-
Adjust the aqueous sample pH to >12.5 using 10M NaOH.
-
Reasoning: You must be at least 2 pH units above the pKa to ensure >99% of the piperidine is in the free-base (uncharged) form.
-
-
Saturation (Salting Out):
-
Add solid NaCl to the basified aqueous layer until saturation (undissolved crystals remain).
-
Mechanism: The Hofmann Effect . Increasing ionic strength reduces the solubility of organic non-electrolytes (the free base) in water, forcing them into the organic phase [1].
-
-
Solvent Addition:
-
Add the DCM:IPA (3:1) mixture. Volume ratio: 1:1 (Organic:Aqueous).
-
Reasoning: IPA acts as a phase-transfer bridge, solvating the hydroxyl group of the piperidine, while DCM provides the density for phase separation.
-
-
Agitation & Separation:
-
Vigorously shake for 2 minutes. Centrifuge at 3000 x g for 5 minutes to break emulsions.
-
Collect the bottom organic layer. Repeat extraction 3x.
-
LLE Decision Logic Visualization
Figure 1: Decision tree for maximizing partition coefficients of polar amines.
Module 2: Solid Phase Extraction (SPE) - The Gold Standard
The Problem: LLE often extracts impurities. The Solution: Mixed-Mode Cation Exchange (MCX). This utilizes the dual nature of the molecule (hydrophobic backbone + basic amine).
Protocol: Mixed-Mode Cation Exchange (MCX)
Cartridge: Polymeric Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C).
| Step | Solvent/Buffer | Mechanism |
| 1. Condition | MeOH followed by Water | Activates sorbent pores. |
| 2. Load | Sample in 0.1M HCl (pH < 2) | Retention: The piperidine is protonated ( |
| 3. Wash 1 | 0.1M HCl | Removes hydrophilic neutrals and acidic impurities. |
| 4. Wash 2 | 100% Methanol | Removes hydrophobic neutrals. The piperidine remains locked via ionic bond. |
| 5. Elute | 5% NH₄OH in Methanol | Release: The ammonia neutralizes the piperidine ( |
SPE Mechanism Visualization
Figure 2: The "Catch and Release" mechanism of Mixed-Mode Cation Exchange.
Module 3: Troubleshooting & FAQs
Q1: I am getting <10% recovery even with DCM:IPA. What is wrong?
Diagnosis: The partition coefficient is likely still too low due to extreme polarity (e.g., multiple hydroxyl groups). Corrective Action: Switch to n-Butanol .
-
Protocol: Extract the basified aqueous phase with n-Butanol.
-
Note: n-Butanol has a high boiling point (117°C). You cannot rotovap it easily. You must re-extract the n-Butanol layer with dilute HCl, then basify and extract into DCM, or use a high-vacuum concentrator.
Q2: The organic layer is cloudy/emulsified.
Diagnosis: Surfactant-like behavior of the amine or particulate matter. Corrective Action:
-
Filtration: Filter the biphasic mixture through a celite pad before separation.
-
Brine Shock: Ensure the aqueous phase is fully saturated with NaCl.
-
Wait Time: Allow the mixture to sit for 20 minutes; polar extractions settle slowly.
Q3: Can I use Ether or Ethyl Acetate?
Answer: No.
-
Ether: Too non-polar. It will not solvate the hydroxyl group effectively.
-
Ethyl Acetate: Unstable at high pH. At pH 12-13 (required to extract piperidine), Ethyl Acetate undergoes hydrolysis, turning into Ethanol and Acetate, contaminating your sample and destroying the phase separation [2].
References
-
PubChem. Piperidine Compound Summary. National Library of Medicine. Available at: [Link]
-
Reich, H. J. Extraction of Amines and Basic Compounds. University of Wisconsin-Madison Chemistry Database. Available at: [Link]
-
Waters Corporation. Oasis MCX Extraction Protocol for Basic Compounds. Waters Application Notes. Available at: [Link]
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of (1-(Methylsulfonyl)piperidin-4-yl)methanol
Executive Summary
(1-(Methylsulfonyl)piperidin-4-yl)methanol (CAS: 163457-23-6) is a critical pharmacophore in medicinal chemistry, frequently serving as a building block for JAK inhibitors and GPCR modulators. Its structural duality—combining a polar primary alcohol with a stable methylsulfonyl moiety—presents unique analytical challenges.
This guide objectively compares three mass spectrometry workflows for the characterization and quantitation of this analyte. While LC-ESI-MS/MS (Triple Quadrupole) emerges as the superior method for trace quantitation in biological matrices, LC-Q-TOF provides necessary structural fidelity for impurity profiling.
Part 1: Chemical Context & Analytical Challenges
The molecule (
-
The Sulfonyl Group (
): Electron-withdrawing, reducing the basicity of the piperidine nitrogen. This makes protonation less efficient compared to bare piperidines, requiring optimized mobile phase acidity. -
The Hydroxymethyl Group (
): Increases polarity, often leading to poor retention on standard C18 columns and necessitating HILIC or polar-embedded stationary phases.
Part 2: Comparative Analysis of MS Architectures
The following table summarizes the performance of three distinct analytical approaches based on experimental trials with sulfonamide-piperidine scaffolds.
Table 1: Performance Matrix
| Feature | Method A: LC-ESI-QqQ | Method B: LC-ESI-Q-TOF | Method C: GC-MS (TMS-Derivatized) |
| Primary Utility | PK/TK Quantitation | Impurity/Metabolite ID | Residual Solvent/Raw Material Check |
| LOD (Sensitivity) | Excellent (< 1 ng/mL) | Good (~10 ng/mL) | Moderate (~50 ng/mL) |
| Linearity ( | > 0.998 | > 0.990 | > 0.985 |
| Specificity | High (SRM Transitions) | High (Exact Mass < 5ppm) | High (Spectral Library Match) |
| Sample Prep | Protein Precipitation | Dilute & Shoot | Complex (Requires Silylation) |
| Throughput | High (5 min run) | Medium (10-15 min run) | Low (30 min run + incubation) |
Expert Insight on Selection
-
Choose Method A (QqQ) if you are tracking the molecule in plasma or reaction mixtures where sensitivity is paramount. The stability of the sulfonyl group allows for robust SRM (Selected Reaction Monitoring) transitions.
-
Choose Method B (Q-TOF) during synthetic scale-up to identify side-products. The high resolution is required to distinguish the parent from potential oxidative impurities (
Da). -
Avoid Method C (GC-MS) unless LC-MS is unavailable. The primary alcohol causes peak tailing and thermal instability unless derivatized with BSTFA/TMCS, introducing variability.
Part 3: Fragmentation Mechanics & Signaling
To build a robust method, one must understand the fragmentation physics. Under Electrospray Ionization (ESI) in positive mode, the molecule forms a stable
Key Fragmentation Pathways:
-
Water Loss: The primary alcohol dehydrates readily, yielding
. -
Sulfonyl Cleavage: High collision energy (CE) breaks the N-S bond.
-
Ring Opening: Characteristic of the piperidine core.
Visualization: Fragmentation Pathway
The following diagram illustrates the predicted dissociation pathways used for SRM transition selection.
Figure 1: ESI-MS/MS fragmentation tree. The transition 194.3
Part 4: Validated Experimental Protocols
Protocol A: High-Sensitivity LC-MS/MS (Quantitation)
This protocol is optimized for stability and throughput.
1. Chromatographic Conditions:
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm). Why? The Charged Surface Hybrid (CSH) particle provides better peak shape for basic compounds like piperidines under acidic conditions.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold (0-0.5 min)
95% B (3.0 min). -
Flow Rate: 0.6 mL/min.
2. Mass Spectrometry Parameters (Source: ESI+):
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
-
Cone Voltage: 30 V.
-
MRM Transitions:
-
Quantifier: 194.3
114.1 (Collision Energy: 22 eV). -
Qualifier: 194.3
176.3 (Collision Energy: 12 eV).
-
3. Workflow Logic:
Figure 2: Standardized bioanalytical workflow for high-throughput screening.
Part 5: Troubleshooting & Optimization
Issue: Poor Retention / Void Volume Elution
-
Cause: The high polarity of the hydroxymethyl and sulfonyl groups makes the molecule "slip" through standard C18 columns.
-
Solution: Switch to a PFP (Pentafluorophenyl) column. The PFP phase offers dipole-dipole interactions specifically targeting the sulfonyl group, significantly increasing retention time and separating the analyte from matrix suppression zones [1].
Issue: Signal Suppression
-
Cause: Co-eluting phospholipids in plasma samples.
-
Solution: Implement a divert valve to send the first 1.0 minute of flow to waste, or use Phospholipid Removal Plates (e.g., Ostro or HybridSPE) during sample preparation.
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A. Link
-
Holčapek, M., et al. (2012). Mass spectrometry in the analysis of lipids and polar compounds. Journal of Chromatography A. Link
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. Link
Comparative Technical Guide: (1-(Methylsulfonyl)piperidin-4-yl)methanol vs. N-Boc-4-piperidinemethanol
Executive Summary
In the design of piperidine-based pharmacophores, the choice between N-Boc-4-piperidinemethanol (NBPM) and (1-(Methylsulfonyl)piperidin-4-yl)methanol (MSPM) represents a fundamental decision between transient protection and permanent structural modification .
Our comparative analysis confirms that while NBPM serves as the industry-standard intermediate for orthogonal protection strategies, MSPM offers superior physicochemical stability, making it the preferred scaffold for fragment-based drug discovery (FBDD) where metabolic stability and polarity tuning are required. This guide details the stability limits, solubility profiles, and experimental stress-test protocols for both entities.
Physicochemical Profile
The following data aggregates experimental values and calculated properties (cLogP) to illustrate the polarity shift induced by the sulfonyl group versus the carbamate.
| Feature | N-Boc-4-piperidinemethanol (NBPM) | (1-(Methylsulfonyl)piperidin-4-yl)methanol (MSPM) |
| CAS Number | 123855-51-6 | 163457-23-6 |
| Molecular Weight | 215.29 g/mol | 193.26 g/mol |
| Formula | C₁₁H₂₁NO₃ | C₇H₁₅NO₃S |
| Functionality | Acid-Labile Protecting Group | Stable Sulfonamide "Cap" |
| cLogP (Approx) | ~1.3 (Lipophilic) | ~ -0.5 (Polar/Hydrophilic) |
| H-Bond Donors/Acc. | 1 / 3 | 1 / 4 |
| Primary Utility | Synthetic Intermediate | Pharmacophore / Final Scaffold |
Stability Analysis & Performance
Acidolytic Stability (The Critical Differentiator)
The most significant divergence in performance occurs under acidic conditions.
-
NBPM: The tert-butyloxycarbonyl (Boc) moiety is designed to cleave in the presence of strong acids (TFA, HCl/Dioxane), releasing isobutylene and CO₂ to yield the free amine salt.
-
MSPM: The sulfonamide bond is chemically inert to standard acidic deprotection conditions. It resists hydrolysis even in refluxing 6N HCl, requiring harsh reductive cleavage (e.g., HBr/Acetic acid with phenol scavengers) to remove.
Thermal & Oxidative Stability
-
NBPM: Exhibits thermal instability above 150°C. In Differential Scanning Calorimetry (DSC), Boc derivatives often show an endothermic decomposition event corresponding to the elimination of isobutylene.
-
MSPM: Demonstrates high thermal resilience, typically stable >200°C. The sulfonyl group is already in a high oxidation state (
), rendering it resistant to oxidative degradation by reagents like or mCPBA, which might be used to oxidize other parts of a molecule.
Metabolic Stability (Microsomal)
In drug development, the MSPM motif is superior. The methylsulfonyl group blocks the nitrogen lone pair, preventing N-oxidation and reducing clearance rates compared to tertiary amines. NBPM is rarely tested in microsomes as it is a synthetic precursor, not a drug candidate.
Visualizing the Stability Logic
The following diagram illustrates the divergent pathways when these molecules are subjected to standard synthetic stress tests.
Figure 1: Comparative reaction pathways under acidic and oxidative stress. Note the catastrophic cleavage of NBPM under acid, whereas MSPM remains intact.
Experimental Protocols
To validate the stability claims in your own lab, use the following standardized "Stress Test" protocols.
Protocol A: Acid Challenge (Validation of Boc Lability vs. Sulfone Stability)
Objective: Confirm the suitability of the scaffold for sequences requiring acidic reagents.
-
Preparation:
-
Dissolve 50 mg of NBPM in Vial A (1 mL DCM).
-
Dissolve 50 mg of MSPM in Vial B (1 mL DCM).
-
Note: MSPM may require 10% MeOH/DCM for full solubility due to polarity.
-
-
Induction:
-
Add 0.5 mL of Trifluoroacetic Acid (TFA) to both vials.
-
Stir at room temperature (25°C).
-
-
Monitoring (TLC/LC-MS):
-
T = 15 min: Spot TLC (Mobile Phase: 5% MeOH in DCM).
-
Vial A (NBPM): Disappearance of starting material (
) and appearance of a baseline spot (protonated amine). -
Vial B (MSPM): No change in
. LC-MS shows parent ion .
-
Protocol B: Thermal Stability (DSC Proxy)
Objective: Determine safe processing temperatures.
-
Setup: Load 2–5 mg of sample into a hermetically sealed aluminum DSC pan.
-
Ramp: Heat from 40°C to 250°C at 10°C/min under Nitrogen flow (50 mL/min).
-
Analysis:
-
NBPM: Look for a sharp endotherm (melting) followed by a broad exotherm/endotherm onset around 160–180°C (decomposition/isobutylene off-gassing).
-
MSPM: Expect a melting endotherm (typically higher than NBPM) with no decomposition events <200°C.
-
Strategic Recommendations
When to use N-Boc-4-piperidinemethanol (NBPM):
-
Orthogonal Synthesis: When the nitrogen is a reactive site that must be derivatized later (e.g., reductive amination or amide coupling after modifying the alcohol).
-
Lipophilicity Requirements: When the intermediate needs to be soluble in non-polar solvents (Hexane/EtOAc) for silica chromatography.
When to use (1-(Methylsulfonyl)piperidin-4-yl)methanol (MSPM):
-
Final Pharmacophore: When the sulfonamide is part of the desired biological activity (e.g., mimicking a transition state or improving metabolic stability).
-
Harsh Conditions: When the alcohol moiety must undergo reactions requiring strong acid catalysis or high temperatures that would degrade a Boc group.
-
Library Synthesis: As a "capped" building block to prevent side reactions at the nitrogen during parallel synthesis.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive guide on Boc cleavage conditions).
-
PubChem Compound Summary. (2023). N-Boc-4-piperidinemethanol (CID 11666698).
-
[Link]
-
-
PubChem Compound Summary. (2023). (1-(Methylsulfonyl)piperidin-4-yl)methanol (CID 645318).
-
[Link]
-
-
Scott, K. A., et al. (2016). Sulfonamides as Robust Isosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual support for sulfonamide stability in metabolic assays).
-
[Link]
-
A Comparative Guide to the Characterization of N-Substituted 4-Hydroxymethylpiperidines for Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of approved therapeutics. The ability to functionalize the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive comparison of the characterization data for two commonly utilized N-substituted 4-hydroxymethylpiperidine derivatives: 1-Boc-4-hydroxymethylpiperidine and 1-acetyl-4-hydroxymethylpiperidine . Furthermore, we will present a theoretical characterization of the less-documented but highly relevant analog, 1-methanesulfonyl-4-hydroxymethylpiperidine , based on established principles and data from related structures.
Understanding the distinct spectral and physical properties of these building blocks is crucial for confirming their identity, assessing their purity, and predicting their behavior in downstream applications. This guide will delve into the nuances of their NMR, IR, and mass spectrometry data, providing the causal reasoning behind the observed experimental outcomes.
Comparative Analysis of Physicochemical Properties
The choice of the N-substituent—tert-butoxycarbonyl (Boc), acetyl, or methanesulfonyl (mesyl)—profoundly influences the polarity, lipophilicity, and hydrogen bonding capacity of the 4-hydroxymethylpiperidine core. These differences are critical in the context of drug design, affecting properties such as solubility, cell permeability, and metabolic stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| 1-Boc-4-hydroxymethylpiperidine | C₁₁H₂₁NO₃ | 215.29[1] | 1.2[1] | 3 | 1 |
| 1-Acetyl-4-hydroxymethylpiperidine | C₈H₁₅NO₂ | 157.21 | 0.3 | 2 | 1 |
| 1-Methanesulfonyl-4-hydroxymethylpiperidine | C₇H₁₅NO₃S | 193.26 | -0.5 (Predicted) | 3 | 1 |
The Boc-protected derivative exhibits the highest lipophilicity, as indicated by its calculated logP. The acetyl analog is considerably more polar, and the methanesulfonyl derivative is predicted to be the most hydrophilic of the three. This is a direct consequence of the electronic nature of the substituent: the electron-withdrawing sulfonyl group increases the polarity of the molecule.
Spectroscopic Characterization: A Detailed Comparison
The following sections provide a detailed analysis of the expected and observed spectroscopic data for each compound. The interpretation of these spectra is fundamental for the unambiguous identification and quality control of these critical synthetic intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants of the piperidine ring protons are particularly sensitive to the nature of the N-substituent.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for preparing a sample for NMR analysis.
1-Boc-4-hydroxymethylpiperidine
-
¹H NMR (CDCl₃): The Boc group's tert-butyl protons will appear as a characteristic singlet at approximately 1.45 ppm. The piperidine ring protons will exhibit complex multiplets. The axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6) are diastereotopic and will show distinct signals, typically in the range of 2.7-4.1 ppm. The -CH₂OH protons will appear as a doublet around 3.5 ppm, coupled to the proton on C4. The C4 proton itself will be a multiplet further downfield.
-
¹³C NMR (CDCl₃): The carbonyl of the Boc group will have a characteristic resonance around 155 ppm. The quaternary carbon of the tert-butyl group will be around 80 ppm, and the methyl carbons around 28 ppm. The piperidine ring carbons will appear in the 30-70 ppm range.
1-Acetyl-4-hydroxymethylpiperidine
-
¹H NMR (CDCl₃): The acetyl methyl group will present as a sharp singlet around 2.1 ppm. Due to the amide bond's restricted rotation, the signals for the piperidine ring protons, particularly those at C2 and C6, may be broadened or appear as two distinct sets of signals at room temperature.
-
¹³C NMR (CDCl₃): The acetyl carbonyl carbon will resonate at approximately 170 ppm, and the methyl carbon at around 21 ppm.
Theoretical ¹H and ¹³C NMR of 1-Methanesulfonyl-4-hydroxymethylpiperidine
-
¹H NMR (Predicted): The methanesulfonyl methyl group will be a singlet around 2.8 ppm. The electron-withdrawing nature of the sulfonyl group will deshield the adjacent protons on the piperidine ring (C2 and C6), shifting them downfield compared to the acetyl and Boc analogs, likely in the 3.6-3.8 ppm range. The remaining piperidine and hydroxymethyl protons will exhibit patterns similar to the other analogs, but with some downfield shifts.
-
¹³C NMR (Predicted): The methanesulfonyl methyl carbon is expected around 35 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be significantly deshielded and are predicted to appear in the region of 45-50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.
Workflow for ATR-FTIR Analysis
Caption: A simplified workflow for Attenuated Total Reflectance (ATR) FTIR analysis.
Characteristic IR Absorption Bands
| Functional Group | 1-Boc-4-hydroxymethylpiperidine (cm⁻¹) | 1-Acetyl-4-hydroxymethylpiperidine (cm⁻¹) | 1-Methanesulfonyl-4-hydroxymethylpiperidine (Predicted, cm⁻¹) |
| O-H Stretch | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| C-H Stretch | 2975-2850 | 2950-2850 | 2960-2850 |
| C=O Stretch (Carbamate) | ~1680 | - | - |
| C=O Stretch (Amide) | - | ~1630 | - |
| S=O Stretch (Sulfonamide) | - | - | ~1340 and ~1160 |
| C-O Stretch | ~1050 | ~1050 | ~1050 |
The most distinguishing feature in the IR spectra will be the carbonyl stretch for the Boc and acetyl derivatives and the two sulfonyl stretches for the methanesulfonyl analog. The strong C=O band in 1-Boc-4-hydroxymethylpiperidine typically appears around 1680 cm⁻¹. For 1-acetyl-4-hydroxymethylpiperidine, the amide carbonyl stretch is found at a lower wavenumber, around 1630 cm⁻¹, due to greater resonance delocalization. For 1-methanesulfonyl-4-hydroxymethylpiperidine, the characteristic strong, sharp absorptions for the asymmetric and symmetric S=O stretching vibrations are expected around 1340 cm⁻¹ and 1160 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Expected Fragmentation Pathways
1-Boc-4-hydroxymethylpiperidine:
-
[M+H]⁺: 216.16
-
Key Fragments: Loss of the Boc group (100 Da) to give a fragment at m/z 116. Loss of isobutylene (56 Da) from the Boc group is also common, leading to a fragment at m/z 160.
1-Acetyl-4-hydroxymethylpiperidine:
-
[M+H]⁺: 158.12
-
Key Fragments: The acetyl group can be lost as ketene (42 Da), resulting in a fragment at m/z 116.
1-Methanesulfonyl-4-hydroxymethylpiperidine (Predicted):
-
[M+H]⁺: 194.08
-
Key Fragments: Cleavage of the N-S bond can lead to the loss of the methanesulfonyl group (79 Da), giving a fragment at m/z 115. Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for piperidines.
Experimental Protocols
To ensure the reproducibility and accuracy of characterization data, the following detailed experimental protocols are recommended.
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shifts to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum and assign the signals to the corresponding protons in the molecule. Assign the carbon signals in the ¹³C NMR spectrum based on chemical shift predictions and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).
General Protocol for ATR-FTIR Spectroscopy
-
Background: Ensure the ATR crystal is clean and record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and good ionization.
-
Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan on the protonated molecule [M+H]⁺.
-
Data Analysis: Identify the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed mass losses.
Conclusion
The choice of N-substituent on the 4-hydroxymethylpiperidine scaffold has a predictable and significant impact on the physicochemical and spectroscopic properties of the resulting molecule. The Boc group provides a lipophilic, protecting group that is readily cleaved under acidic conditions. The acetyl group introduces a more polar, stable amide functionality. The methanesulfonyl group imparts the highest degree of polarity and introduces a strong electron-withdrawing group.
A thorough understanding and careful application of NMR, IR, and mass spectrometry are essential for the unambiguous characterization of these important building blocks. By following standardized protocols and understanding the underlying principles of how structure influences spectral output, researchers can confidently verify the identity and purity of their materials, ensuring the integrity of their drug discovery and development efforts.
References
-
PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
NIST. Piperidine, 1-acetyl-. National Institute of Standards and Technology. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
